molecular formula C30H66O12Si8 B1599404 PSS-Vinyl-Heptaisobutyl substituted CAS No. 444315-18-8

PSS-Vinyl-Heptaisobutyl substituted

Cat. No.: B1599404
CAS No.: 444315-18-8
M. Wt: 843.5 g/mol
InChI Key: YJYPHYFVIQJBFN-UHFFFAOYSA-N
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Description

PSS-Vinyl-Heptaisobutyl substituted, also known as 1-Vinyl-3,5,7,9,11,13,15-isobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) derivative. This compound is characterized by its unique cage-like structure, which imparts exceptional thermal and mechanical properties. It is widely used in various industrial applications, particularly in the development of advanced materials and nanocomposites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSS-Vinyl-Heptaisobutyl substituted typically involves the reaction of vinyl-substituted silanes with heptaisobutyl-substituted silsesquioxanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and chloroform, while the reaction temperature is maintained between 213-219°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

PSS-Vinyl-Heptaisobutyl substituted undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex compounds .

Scientific Research Applications

PSS-Vinyl-Heptaisobutyl substituted has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PSS-Vinyl-Heptaisobutyl substituted involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to encapsulate other molecules, protecting them from degradation and enhancing their stability. This property is particularly useful in drug delivery systems, where the compound can encapsulate therapeutic agents and release them in a controlled manner .

Comparison with Similar Compounds

PSS-Vinyl-Heptaisobutyl substituted is unique due to its specific substitution pattern and cage-like structure. Similar compounds include:

In comparison, this compound stands out for its balance of thermal stability, mechanical strength, and versatility in chemical reactions .

Properties

IUPAC Name

1-ethenyl-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66O12Si8/c1-16-43-31-44(17-24(2)3)34-47(20-27(8)9)36-45(32-43,18-25(4)5)38-49(22-29(12)13)39-46(33-43,19-26(6)7)37-48(35-44,21-28(10)11)41-50(40-47,42-49)23-30(14)15/h16,24-30H,1,17-23H2,2-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHYFVIQJBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409013
Record name AGN-PC-0LNMQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444315-18-8
Record name AGN-PC-0LNMQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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